molecular formula C10H13BrO3 B3030641 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol CAS No. 936494-74-5

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B3030641
CAS RN: 936494-74-5
M. Wt: 261.11
InChI Key: PTFBRTJXVDPNFS-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" is a brominated organic molecule that is structurally related to various compounds studied in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, related compounds with bromophenyl groups and hydroxymethyl functionalities are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar bromophenyl structure was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another synthesis approach used Bisphenol A as a starting material to synthesize a bis(bromophenyl) compound with a high total yield of 83.1% . These methods suggest that the synthesis of "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" could potentially be achieved through similar multi-step synthetic routes with careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the structure of a dioxane derivative with a methoxyphenyl substituent was determined by NMR and X-ray diffraction, showing a chair conformation with equatorial orientation of the substituent . These techniques could be applied to determine the molecular structure and conformation of "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" and to confirm its purity and identity.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including etherification , bromination , and hydrolysis . The etherification of a racemic diol with a diazo compound was shown to be highly regioselective, leading to the formation of a primary ether . Additionally, the hydrolysis of a dibromomethylphenol in dioxane resulted in the formation of a brominated aldehyde . These reactions indicate that "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" could also participate in similar reactions, potentially leading to the formation of ethers or aldehydes upon treatment with appropriate reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and hydroxyl groups. For example, the inclusion ability of a di(hydroxyphenyl) compound towards various guests was demonstrated, indicating potential applications in host-guest chemistry . The polarographic behavior of compounds with hydroxyphenyl groups was also studied, showing pH-dependent reduction pathways . These findings suggest that "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" may exhibit specific solubility, reactivity, and electrochemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis of Phenolic Propane-1,3-diols

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is involved in the synthesis of phenolic propane-1,3-diols, which are intermediates in immobilized chelatants for the borate anion. These diols are synthesized from allylic precursors through epoxidation and cleavage, and various methods are examined for their production (Tyman & Payne, 2006).

Synthesis of Schiff Bases

This compound is also used in the synthesis of Schiff bases. For example, 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol is synthesized using ethanol as a solvent, indicating its role in creating complex organic structures (Xu Yong-hong, 2008).

Coordination Compounds of Copper(II)

It's also found in the coordination compounds of copper(II), showing its utility in inorganic chemistry. These compounds are synthesized by reacting with hydrates of copper(II) chloride, bromide, and nitrate in ethanol (Gulea et al., 2013).

Use in Nickel and Cobalt Chemistry

The compound serves as a multidentate ligand for nickel- and cobalt-based spin clusters in chemical studies, indicating its importance in materials science and magnetic properties research (Ferguson et al., 2011).

Antimicrobial Studies

Additionally, it has been utilized in antimicrobial studies. For example, 1-(5-Bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes have been characterized for their antimicrobial properties, showing its potential in medical and pharmaceutical applications (Sampal et al., 2018).

Bioremediation Applications

Furthermore, it's involved in bioremediation applications. The compound Bisphenol A, which is similar in structure, is biodegraded using a laccase hosted in reverse micelles system, highlighting its environmental significance (Chhaya & Gupte, 2013).

properties

IUPAC Name

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBRTJXVDPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693274
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

CAS RN

936494-74-5
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50-mL three-neck 14/20 round-bottomed flask equipped with a stir bar, a reflex condenser, a thermometer, and N2 inlet was added samples of 11 (6.00 g, 30.1 mmol), paraformaldehyde (5.90 g, 196 mmol), Ca(OH)2 (1.79 g, 24.2 mmol), and THF (22 mL). The cloudy white mixture was heated to 63° C. and stirred at this temperature for 3 d. The reaction mixture was then cooled and filtered through Celite. The filtrate was concentrated to a viscous, pale yellow oil. The residue was pumped on under high vacuum at 100° C. (to remove volatiles) for 1 h. Column chromatography (silica, EtOAc) afforded a pale yellow viscous oil which was mostly pure by TLC. This oil was used directly in the next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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